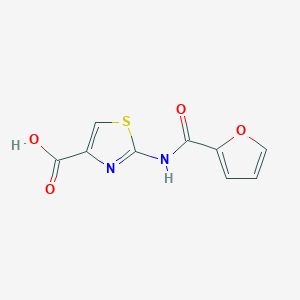

2-(2-フリルアミノ)-1,3-チアゾール-4-カルボン酸

概要

説明

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both furan and thiazole rings

科学的研究の応用

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

Target of Action

It is known that similar compounds, such as pyrazole derivatives, have a broad spectrum of biological activities .

Mode of Action

It’s known that similar compounds interact with their targets through non-enzymatic reactions, such as glycation . Glycation is a spontaneous reaction of a protein with saccharides and saccharide derivatives .

Biochemical Pathways

It’s known that similar compounds, such as furan derivatives, are involved in the degradation pathways of certain bacteria .

Pharmacokinetics

Similar compounds, such as 2-furoyl-coa, are known to be involved in metabolic processes .

Result of Action

It’s known that similar compounds, such as n-(2-furoyl) glycine, are associated with an increased risk of diabetic retinopathy .

Action Environment

It’s known that similar compounds, such as 2-furoic acid, are widely used in food products as a preservative and a flavoring agent, where it imparts a sweet, earthy flavor .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-aminothiazole with furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce amines or alcohols.

類似化合物との比較

Similar Compounds

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole: Another heterocyclic compound with similar structural features.

N-(2-furoyl) glycine: An N-acyl-alpha amino acid where glycine is conjugated with furoic acid.

Uniqueness

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties

生物活性

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid is a compound belonging to the thiazole family, characterized by its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of furoyl chloride with thiazole derivatives. Various methods such as microwave irradiation and conventional heating have been employed to optimize yields and purity. Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Biological Activities

The biological activities of 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid encompass a range of pharmacological effects:

1. Anticancer Activity

Recent studies indicate that derivatives of thiazoles, including 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid, exhibit significant anticancer properties. For instance, compounds within this class have shown promising results against various cancer cell lines such as HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds can be as low as 2.94 µM, indicating potent activity against tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid | HepG2 | 2.94 |

| Other Thiazole Derivatives | MCF-7 | 8.67 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various in vivo models. The carrageenan-induced paw edema method is commonly used to assess anti-inflammatory effects. Compounds similar to 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid have demonstrated significant inhibition of inflammation compared to standard drugs like Diclofenac .

3. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties against a range of pathogens. Studies have reported that 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

4. Antioxidant Properties

Research indicates that compounds in this category possess antioxidant activity, which can protect cells from oxidative stress and may contribute to their anticancer effects. The radical scavenging ability has been measured using various assays, showing promising results for potential therapeutic applications .

Case Studies

Case Study 1: Anticancer Effects on HepG2 Cells

A study conducted on HepG2 cells demonstrated that treatment with 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Activity in Animal Models

In experiments involving Wistar albino rats, administration of the compound significantly reduced paw swelling induced by carrageenan injection at doses of 20 mg/kg body weight. This suggests a strong anti-inflammatory effect potentially mediated through inhibition of pro-inflammatory cytokines.

特性

IUPAC Name |

2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4S/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVGIWWONZLHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。